molecular formula C17H16N2O4 B11636564 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11636564
M. Wt: 312.32 g/mol
InChI Key: CYUCOXMWXGGJJF-UHFFFAOYSA-N
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Description

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its diverse range of applications This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, a methoxyphenyl group, and a chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile and dimedone in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the desired chromene derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of magnetic nanoparticles-supported catalysts has been explored to enhance the efficiency and reusability of the catalyst, thereby reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C17H16N2O4/c1-22-14-7-9(5-6-11(14)20)15-10(8-18)17(19)23-13-4-2-3-12(21)16(13)15/h5-7,15,20H,2-4,19H2,1H3

InChI Key

CYUCOXMWXGGJJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)O

Origin of Product

United States

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